2-(3-Hydroxyphenyl)-2-(phenylamino)acetic acid
Description
2-(3-Hydroxyphenyl)-2-(phenylamino)acetic acid (CAS: 3684-12-6) is a phenylamino-substituted acetic acid derivative with the molecular formula C₁₄H₁₃NO₂ and a molecular weight of 227.26 g/mol . Structurally, it features a central acetic acid backbone substituted with a 3-hydroxyphenyl group and a phenylamino group at the α-carbon (Figure 1).
Properties
IUPAC Name |
2-anilino-2-(3-hydroxyphenyl)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3/c16-12-8-4-5-10(9-12)13(14(17)18)15-11-6-2-1-3-7-11/h1-9,13,15-16H,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJHVYWXAJJKHRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(C2=CC(=CC=C2)O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601260423 | |
| Record name | 3-Hydroxy-α-(phenylamino)benzeneacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601260423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1029107-56-9 | |
| Record name | 3-Hydroxy-α-(phenylamino)benzeneacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1029107-56-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Hydroxy-α-(phenylamino)benzeneacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601260423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Hydroxyphenyl)-2-(phenylamino)acetic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-hydroxybenzaldehyde and aniline.
Condensation Reaction: The 3-hydroxybenzaldehyde undergoes a condensation reaction with aniline in the presence of an acid catalyst to form an intermediate Schiff base.
Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride to yield the corresponding amine.
Acylation: The amine is acylated with chloroacetic acid under basic conditions to form this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-(3-Hydroxyphenyl)-2-(phenylamino)acetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The phenylamino group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles like bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: 2-(3-Oxophenyl)-2-(phenylamino)acetic acid.
Reduction: 2-(3-Hydroxyphenyl)-2-(phenylamino)ethanol.
Substitution: 2-(3-Bromophenyl)-2-(phenylamino)acetic acid.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-Hydroxyphenyl)-2-(phenylamino)acetic acid would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The hydroxyphenyl and phenylamino groups could facilitate binding to specific molecular targets, influencing pathways involved in inflammation or microbial growth.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Comparisons
The following table summarizes key structural and functional differences between 2-(3-Hydroxyphenyl)-2-(phenylamino)acetic acid and related compounds:
Key Observations:
- Substituent Effects on Bioactivity: The presence of hydroxyl or halogenated phenyl groups (e.g., 3,5-difluorophenyl in ) enhances solubility and target binding in anti-inflammatory agents, while phenylamino groups may influence metabolic stability .
- Metabolism: Unlike aceclofenac metabolites (e.g., hydroxylated derivatives via CYP2C9 ), this compound lacks halogen substituents, suggesting alternative metabolic pathways (e.g., glucuronidation or sulfation).
Pharmacological Activity Comparisons
Anti-Inflammatory and Analgesic Potential
- 2-(Benzo[d]oxazol-2-yl)phenylamino acetamide derivatives (e.g., compounds 2A-2F in ) showed ~70–85% inhibition in carrageenan-induced paw edema models, comparable to diclofenac. The benzoxazole ring in these analogs enhances potency compared to simple phenylamino acetic acids.
- Benzilic acid (ID7) is a known anticholinergic agent, highlighting how diphenyl substitution shifts activity from anti-inflammatory to neurological targets .
Biological Activity
2-(3-Hydroxyphenyl)-2-(phenylamino)acetic acid, also known as a phenolic amino acid, is an organic compound notable for its unique structure, which includes both a hydroxyl group and an amino group attached to an aromatic ring. This compound has garnered interest in medicinal chemistry and biochemistry due to its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Synthesis
The synthesis of this compound typically involves the reaction between phenolic compounds and amino acids. Common methods include:
- Refluxing the reactants in solvents like ethanol or methanol.
- Using catalysts such as sulfuric acid to enhance reaction rates.
- Purification through recrystallization or chromatography techniques.
Antimicrobial Properties
Research indicates that compounds with similar structures exhibit significant antimicrobial activity. For instance, derivatives of phenylalanine have shown effectiveness against various bacterial strains. The antimicrobial activity of this compound may be attributed to its ability to disrupt bacterial cell walls or inhibit essential metabolic pathways.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 125–250 μg/mL |
| Pseudomonas aeruginosa | 100 μg/mL |
| Escherichia coli | 50 μg/mL |
Anti-inflammatory Activity
The compound's structural features suggest potential anti-inflammatory effects. Similar phenolic compounds have been documented to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory responses. This could make this compound a candidate for further research in treating inflammatory diseases.
Anticancer Effects
Recent studies have highlighted the anticancer properties of chalcone derivatives, which share structural similarities with this compound. Research has shown that these compounds can induce apoptosis (programmed cell death) in cancer cells by activating caspases and modulating the expression of proteins involved in the apoptotic pathway.
Case Studies
- Study on Cell Cycle Arrest : A study demonstrated that chalcone derivatives could arrest the cell cycle at the G2/M phase in human cancer cell lines, suggesting that this compound may exhibit similar effects by influencing cyclin-dependent kinases (CDKs) and retinoblastoma protein (Rb) pathways .
- Apoptosis Induction : Another investigation revealed that synthetic chalcones could enhance the expression of pro-apoptotic proteins such as Bax while reducing anti-apoptotic proteins like Bcl-2, leading to increased apoptosis in cancer cells .
The biological activity of this compound may involve multiple mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammation or cancer progression.
- Cell Signaling Modulation : It could affect signaling pathways related to cell survival and apoptosis.
- Oxidative Stress Response : By acting as an antioxidant, it may mitigate oxidative stress in cells, thus protecting them from damage.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
